1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol
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Overview
Description
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core fused with a pyrrolidine ring
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities .
Mode of Action
A related compound, a pyrrolidin-1-yl derivative, has been shown to significantly inhibit tubulin polymerization .
Biochemical Pathways
It’s worth noting that related compounds have been shown to affect the tubulin polymerization pathway .
Result of Action
A related compound, a pyrrolidin-1-yl derivative, has been shown to exhibit strong antiproliferative activities against four cancer cell lines. It also showed retained potency toward paclitaxel-resistant A549 cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-yl hydrazone: This compound also exhibits CDK inhibition and anticancer activity.
Thieno[3,2-d]pyrimidin-4-yl derivatives: These compounds share similar biological activities and synthetic routes.
Uniqueness
1-{Thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its combination of a thieno[2,3-d]pyrimidine core with a pyrrolidine ring enhances its potential as a multifunctional therapeutic agent.
Properties
IUPAC Name |
1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-7-1-3-13(5-7)9-8-2-4-15-10(8)12-6-11-9/h2,4,6-7,14H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBRXZWGQGUJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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